

# Application Note and Protocol: Bacterial Skp Chaperone Activity Assay Using OMP Refolding

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Skp protein*

Cat. No.: *B1167391*

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## Introduction

In Gram-negative bacteria, outer membrane proteins (OMPs) are synthesized in the cytoplasm and must traverse the periplasm to be inserted into the outer membrane. The periplasmic chaperone Skp (Seventeen kilodalton protein) plays a crucial role in this process by binding to unfolded OMPs (uOMPs), preventing their aggregation in the aqueous periplasm, and delivering them to the  $\beta$ -barrel assembly machinery (BAM) complex for proper folding and insertion into the outer membrane.<sup>[1][2][3][4][5][6]</sup> The "holdase" function of Skp, which maintains OMPs in a folding-competent state, is a key aspect of its chaperone activity.<sup>[3][7]</sup> This application note provides a detailed protocol for an *in vitro* assay to quantify the chaperone activity of Skp by monitoring the refolding of a model OMP. This assay is a valuable tool for functional studies of Skp and for screening potential inhibitors that disrupt OMP biogenesis, a promising target for novel antibiotics.

## Principle of the Assay

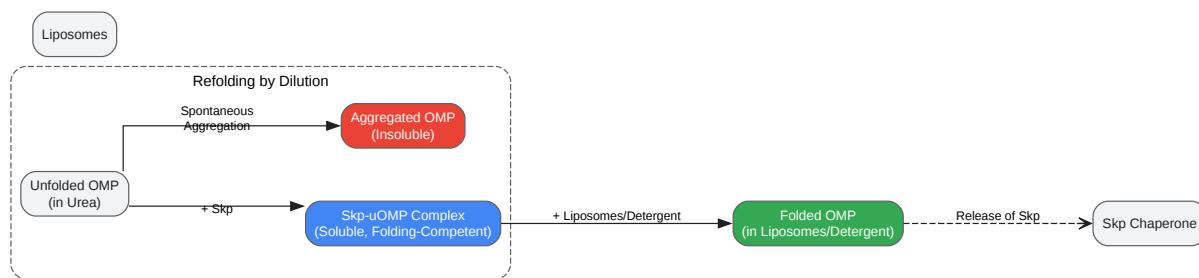
The assay is based on the principle that unfolded OMPs, denatured in urea, will spontaneously aggregate when diluted into an aqueous buffer. However, in the presence of functional Skp chaperone, the aggregation of uOMPs is prevented. Skp binds to the uOMP, forming a soluble complex and keeping the OMP in a state competent for folding.<sup>[2][3]</sup> The chaperone activity of Skp can be quantified by monitoring the extent of OMP refolding or the prevention of aggregation over time. OMP refolding can be tracked by several methods, including:

- SDS-PAGE Mobility Shift: Many OMPs exhibit a characteristic mobility shift on SDS-PAGE upon folding. The folded  $\beta$ -barrel structure is more compact and migrates faster than the unfolded form.[8]
- Tryptophan Fluorescence: The fluorescence emission spectrum of tryptophan residues within the OMP changes as the protein folds and these residues move into a non-polar environment.[3][9]
- Light Scattering: Aggregation of unfolded OMPs leads to an increase in light scattering, which can be monitored spectrophotometrically.[10]

This protocol will focus on the SDS-PAGE mobility shift method due to its accessibility and clear, quantifiable results.

## Skp-Mediated OMP Refolding Pathway

The following diagram illustrates the proposed mechanism of Skp-mediated OMP refolding.

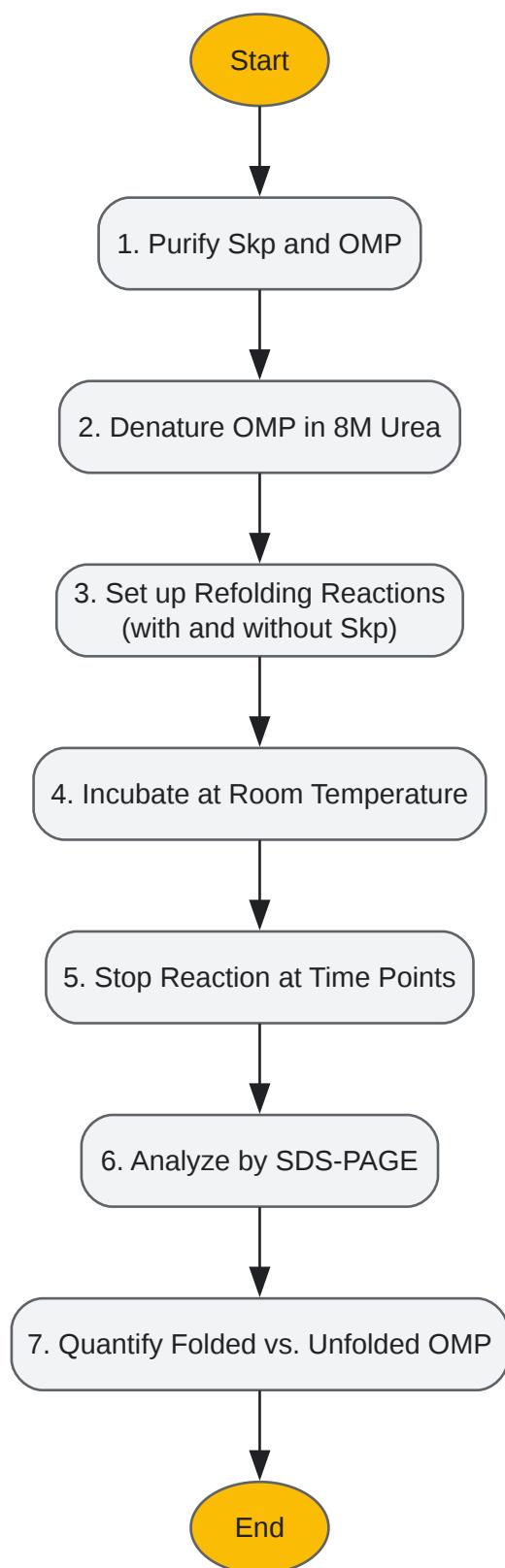


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Caption: Skp-mediated OMP folding pathway.

## Experimental Workflow

The following diagram outlines the experimental workflow for the Skp chaperone activity assay.



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Caption: Workflow for the Skp chaperone activity assay.

## Detailed Experimental Protocol

### Materials and Reagents

- Purified recombinant **Skp protein**
- Purified recombinant OMP (e.g., OmpA, OmpT)
- Urea
- Tris-HCl
- NaCl
- SDS-PAGE gels and running buffer
- Coomassie Brilliant Blue or other protein stain
- Gel imaging system
- Microcentrifuge tubes
- Pipettes and tips

### Protocol Steps

- Preparation of Denatured OMP Stock:
  - Prepare a stock solution of the purified OMP at a concentration of 10-20  $\mu$ M in a buffer containing 8 M urea, 10 mM Tris-HCl pH 8.0.
  - Incubate at room temperature for at least 1 hour to ensure complete denaturation.
- Refolding Reaction Setup:
  - Prepare the refolding buffer: 50 mM Tris-HCl pH 8.0, 100 mM NaCl.

- In separate microcentrifuge tubes, set up the following reactions (example for a 100  $\mu$ L final volume):

Component	Control (-Skp)	Test (+Skp)
Refolding Buffer	85 $\mu$ L	X $\mu$ L
Skp (at desired conc.)	0 $\mu$ L	Y $\mu$ L
Total Volume	85 $\mu$ L	(X+Y) $\mu$ L

- Initiation of Refolding:
  - Initiate the refolding reaction by diluting the denatured OMP stock 1:20 into the reaction tubes (e.g., add 5  $\mu$ L of 20  $\mu$ M denatured OMP to 95  $\mu$ L of the reaction mix to get a final OMP concentration of 1  $\mu$ M).
  - Gently mix by pipetting. The final urea concentration should be low enough (e.g., 0.4 M) to allow for OMP folding.[3]
- Time Course and Sample Collection:
  - Incubate the reactions at room temperature.
  - At designated time points (e.g., 0, 15, 30, 60, 120 minutes), take a 20  $\mu$ L aliquot from each reaction.
  - Immediately mix the aliquot with 5  $\mu$ L of 5x SDS-PAGE loading buffer (non-reducing and without heating) to stop the reaction.
- SDS-PAGE Analysis:
  - Load the samples onto an SDS-PAGE gel.
  - Run the gel according to standard procedures.
  - Stain the gel with Coomassie Brilliant Blue and destain.
- Data Analysis and Quantification:

- Image the gel using a gel documentation system.
- Quantify the band intensities for the folded and unfolded OMP species in each lane using densitometry software (e.g., ImageJ).
- Calculate the percentage of folded OMP at each time point for both the control and Skp-containing reactions.

## Data Presentation

The quantitative data from the densitometry analysis can be summarized in the following tables:

Table 1: Percentage of Folded OMP Over Time

Time (minutes)	% Folded OMP (-Skp)	% Folded OMP (+Skp, 1:1)	% Folded OMP (+Skp, 2:1)	% Folded OMP (+Skp, 5:1)
0				
15				
30				
60				
120				

Table 2: Effect of Skp Concentration on OMP Folding at a Fixed Time Point (e.g., 60 minutes)

Skp:OMP Molar Ratio	% Folded OMP	% Aggregation Prevention*
0:1 (-Skp)	0%	
1:1		
2:1		
5:1		

\*Calculated as the difference in the amount of soluble OMP (folded + unfolded) in the presence and absence of Skp, divided by the total amount of OMP in the absence of Skp.

## Troubleshooting

Issue	Possible Cause	Solution
No OMP folding observed, even in the absence of Skp.	OMP is not folding competent.	Check the purity and integrity of the OMP. Optimize refolding buffer conditions (pH, salt concentration).
High levels of aggregation in all samples.	OMP concentration is too high.	Decrease the final OMP concentration in the refolding reaction.
No difference between control and Skp-containing samples.	Skp is inactive. Skp:OMP ratio is too low.	Verify the activity of the Skp preparation. Increase the molar ratio of Skp to OMP.
Smearing of bands on SDS-PAGE.	Protein degradation or aggregation during sample preparation.	Keep samples on ice and add protease inhibitors to the lysis buffer during protein purification.

## Conclusion

This application note provides a robust and reproducible method for assessing the chaperone activity of bacterial Skp. The assay is adaptable for studying the effects of different OMP substrates, mutations in Skp or the OMP, and for screening for small molecule inhibitors of the Skp-OMP interaction. The detailed protocol and data analysis guidelines will enable researchers to effectively utilize this assay in their studies of bacterial outer membrane biogenesis and in the development of novel antibacterial agents.

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